REACTION_CXSMILES
|
[C:1]1([Mg]Br)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[C:9](=S)=S.[C:12]([SH:20])(=[S:19])[C:13]1[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1.C(O[CH2:24][CH3:25])C>O1CCCC1>[C:12]([S:20][C:24]([C:1]1[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1)([CH3:25])[CH3:9])(=[S:19])[C:13]1[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)[Mg]Br
|
Name
|
|
Quantity
|
35 g
|
Type
|
reactant
|
Smiles
|
C(=S)=S
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)OCC
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)(=S)S
|
Type
|
CUSTOM
|
Details
|
shaking vigorously each time
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
while maintaining the temperature below 40° C
|
Type
|
CUSTOM
|
Details
|
the reaction was terminated
|
Type
|
ADDITION
|
Details
|
by adding 50 ml of water
|
Type
|
CUSTOM
|
Details
|
Ether and THF were removed by a rotary evaporator
|
Type
|
CUSTOM
|
Details
|
after which the mixture obtained
|
Type
|
CUSTOM
|
Details
|
separating funnel
|
Type
|
ADDITION
|
Details
|
by adding 150 ml of water
|
Type
|
ADDITION
|
Details
|
50 ml of heptane and 40 g of α-methylstyrene were added
|
Type
|
ADDITION
|
Details
|
Concentrated aqueous hydrochloric acid was then added in portions
|
Type
|
ADDITION
|
Details
|
The addition of hydrochloric acid
|
Type
|
CUSTOM
|
Details
|
The violet organic phase was separated from the aqueous phase
|
Type
|
CUSTOM
|
Details
|
Volatile materials were removed from the mixture
|
Type
|
CUSTOM
|
Details
|
a rotary evaporator
|
Type
|
CUSTOM
|
Details
|
were obtained
|
Type
|
CUSTOM
|
Details
|
was removed by extraction with 2% sodium hydroxide solution
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C1=CC=CC=C1)(=S)SC(C)(C)C1=CC=CC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 85 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |